

"Dibenzothiophene 5-oxide chemical structure and analysis"

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Compound of Interest

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An In-depth Technical Guide to **Dibenzothiophene 5-oxide**: Structure and Analysis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. **Dibenzothiophene 5-oxide** (DBTO), a heterocyclic compound, serves as a versatile intermediate in organic synthesis and possesses noteworthy properties relevant to materials science and chemical biology. This technical guide provides a comprehensive overview of its chemical structure, analytical characterization, and synthesis.

Chemical Structure and Identification

Dibenzothiophene 5-oxide is a tricyclic aromatic compound where a thiophene S-oxide ring is fused between two benzene rings. This structure forms the basis for its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for **Dibenzothiophene 5-oxide**

| Identifier | Value | Reference |
|-------------------|-------------------------------------|---|
| CAS Number | 1013-23-6 | [1] [2] [3] |
| Molecular Formula | C ₁₂ H ₈ OS | [1] [2] [4] |
| Molecular Weight | 200.26 g/mol | [2] [5] |
| IUPAC Name | dibenzothiophene 5-oxide | [1] [2] |
| Synonyms | Dibenzothiophene sulfoxide, DBTO | [1] [2] |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC =C3S2=O | [2] [5] |
| InChIKey | NGDPCAMPVQYGCW- UHFFFAOYSA-N | [1] [2] |

Physicochemical Properties

The physical and chemical properties of DBTO are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for **Dibenzothiophene 5-oxide**

| Property | Value | Unit | Reference |
|------------------|--|-------------------|---------------------|
| Physical Form | Solid | - | [6] |
| Melting Point | 184 - 186 | °C | |
| Boiling Point | 400.8 | °C at 760 mmHg | [4] |
| Density | 1.41 | g/cm ³ | [4] |
| Storage | Room temperature, in a dark, airtight, and dry place | - | [4] |
| Purity (Typical) | ≥95% | % | [5] |

Synthesis Protocols

The synthesis of **dibenzothiophene 5-oxide** can be achieved through various methods, primarily involving the oxidation of dibenzothiophene or more complex multi-step procedures for creating substituted derivatives.

Oxidation of Dibenzothiophene

A common method for preparing DBTO is the direct oxidation of dibenzothiophene.^{[7][8]} Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation with m-Chloroperbenzoic Acid (mCPBA)

This protocol is adapted from a procedure for the further oxidation of a substituted DBTO, illustrating the general technique.^[6]

- **Dissolution:** Dissolve the starting material, dibenzothiophene, in a suitable solvent such as dichloromethane (CH_2Cl_2).
- **Addition of Oxidant:** Add m-chloroperbenzoic acid (mCPBA) (typically 1.1 to 1.5 equivalents) to the solution at room temperature.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC). Reaction times can vary, often proceeding for several hours (e.g., 12 hours).^[6]
- **Quenching:** Upon completion, quench the reaction by adding an aqueous saturated solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the product from the aqueous layer using dichloromethane (3 x 15 mL).^[6]
- **Washing:** Combine the organic extracts and wash with brine (20 mL).^[6]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure.^[6]
- **Purification:** Purify the resulting crude product by column chromatography on silica gel or preparative TLC to yield pure **dibenzothiophene 5-oxide**.^[6]

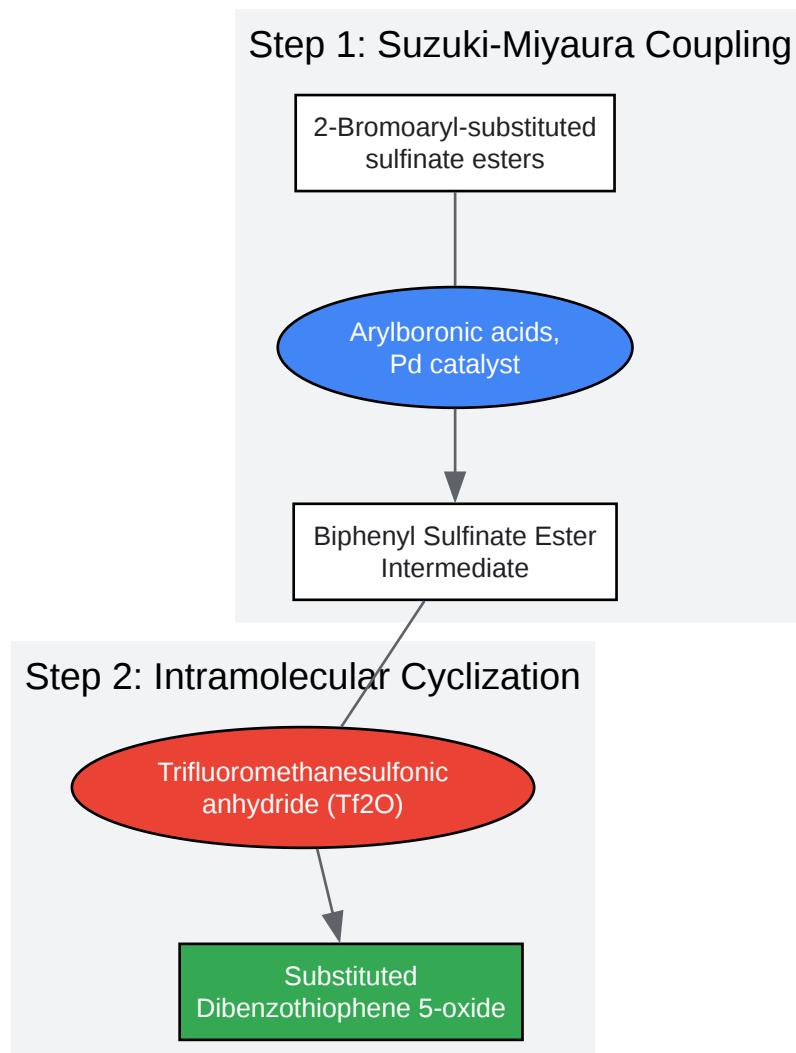
Facile Two-Step Synthesis of Substituted Dibenzothiophene S-Oxides

A modern approach allows for the synthesis of functionalized DBTO derivatives via a Suzuki-Miyaura coupling followed by intramolecular cyclization.[\[6\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of 3-Methyl**dibenzothiophene 5-oxide**[\[6\]](#)

- Reaction Setup: In a dry flask under an argon atmosphere, mix methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate (1 equivalent) in diethyl ether (Et₂O).
- Cyclization: Add trifluoromethanesulfonic anhydride (2.0 equivalents) to the mixture at room temperature and stir for 1 hour.
- Work-up: Quench the reaction with an aqueous saturated solution of sodium bicarbonate. Extract the mixture with dichloromethane.
- Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue using column chromatography (silica gel, n-hexane/EtOAc = 2/1) to obtain the product.[\[6\]](#)

Workflow: Two-Step Synthesis of Substituted DBTO

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Caption: General workflow for the two-step synthesis of substituted DBTOs.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of **dibenzothiophene 5-oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of DBTO.

Table 3: NMR Spectroscopic Data for **Dibenzothiophene 5-oxide** in CDCl_3

| Nucleus | Chemical Shift (δ) in ppm | Reference |
|---------------------|------------------------------------|-----------|
| ^1H NMR | 7.97 - 7.99 (m, 2H) | [10] |
| 7.79 - 7.81 (m, 2H) | [10] | |
| 7.57 - 7.61 (m, 2H) | [10] | |
| 7.48 - 7.51 (m, 2H) | [10] | |
| ^{13}C NMR | 145.29 | [11] |
| 137.20 | [11] | |
| 132.65 | [11] | |
| 129.65 | [11] | |
| 127.64 | [11] | |
| 122.02 | [11] | |

Experimental Protocol: NMR Analysis

- Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the DBTO sample in about 0.6 mL of deuterated chloroform (CDCl_3).
- Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of an internal standard, such as 1,3,5-trimethoxybenzene.[12]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). [6] For quantitative ^1H NMR, use a sufficient relaxation delay (e.g., 60 seconds) to ensure accurate integration.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DBTO.

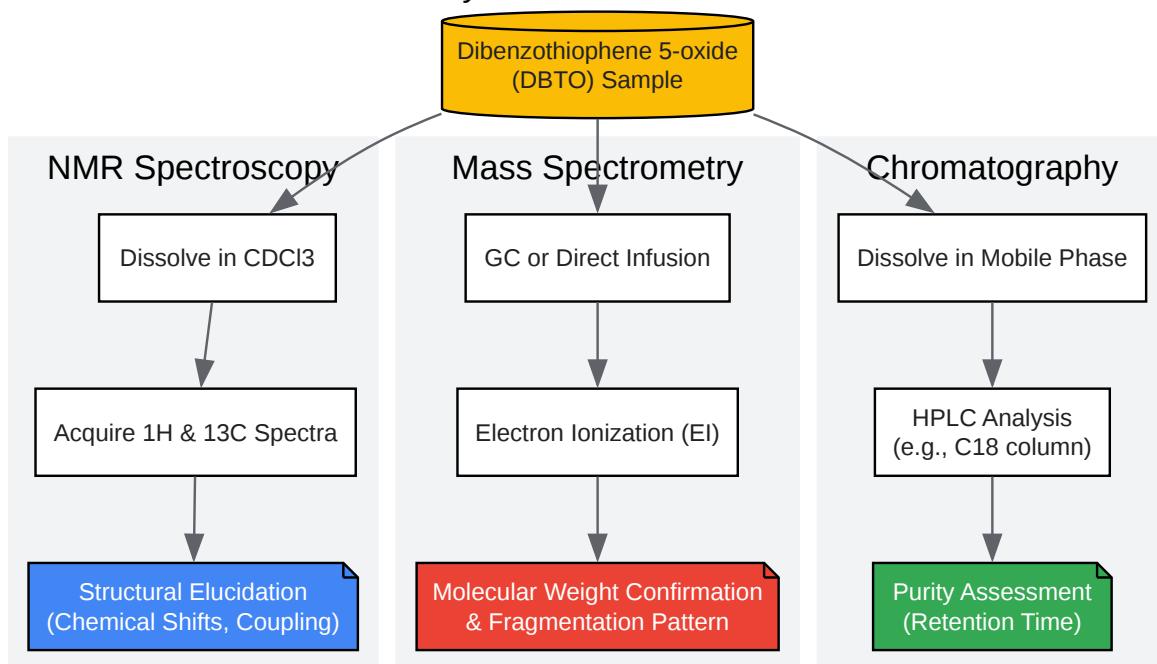
Table 4: Key Fragments in Electron Ionization (EI) Mass Spectrum of **Dibenzothiophene 5-oxide**

| m/z | Relative Intensity (%) | Putative Fragment | Reference |
|-----|------------------------|--|---------------------|
| 200 | ~85 | [M] ⁺ (Molecular Ion) | [1] |
| 184 | ~100 | [M-O] ⁺ (Dibenzothiophene) | [1] |
| 171 | ~20 | [M-CHO] ⁺ | [1] |
| 139 | ~30 | [C ₁₁ H ₇] ⁺ | [1] |

Experimental Protocol: Mass Spectrometry Analysis

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[\[13\]](#) Direct infusion via electrospray ionization (ESI) is also possible.[\[6\]](#)
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is commonly used and provides characteristic fragmentation patterns.[\[1\]](#)
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate a mass spectrum. The resulting spectrum shows the molecular ion and various fragment ions, which are used to confirm the structure.

Workflow: Analytical Characterization of DBTO

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Caption: Standard analytical workflow for the characterization of DBTO.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of DBTO samples.

Experimental Protocol: HPLC Purity Analysis[14]

- System: Use an HPLC system equipped with a pump, injector, column, and a UV detector.
- Column: A reverse-phase column, such as an ODS (C18) silica-based column, is typically effective.[14]
- Mobile Phase: A common mobile phase is acetonitrile, often mixed with water.[14] The exact composition can be optimized for best separation.
- Flow Rate: Set a constant flow rate, for example, 1.0 mL/min.[14]

- **Detection:** Monitor the elution of the compound using a UV detector set to an appropriate wavelength where DBTO absorbs, such as 254 nm.[14]
- **Analysis:** Inject a small aliquot (e.g., 5 μ L) of the sample solution. The purity is determined by integrating the area of the peak corresponding to DBTO and comparing it to the total area of all peaks in the chromatogram.[14]

Applications in Research and Development

Dibenzothiophene 5-oxide and its derivatives are of growing interest in several fields:

- **Organic Synthesis:** It serves as a key starting material for synthesizing more complex, multi-substituted dibenzothiophenes through processes like sulfoxide-directed C-H metalation.[4] [15]
- **Chemical Biology:** When exposed to UV light, DBTO can release atomic oxygen. This property is being explored for applications such as inducing DNA cleavage or oxidizing specific enzymes, offering a tool to study cellular processes involving reactive oxygen species.[9]
- **Pharmaceutical Research:** The dibenzothiophene scaffold is present in various biologically active molecules. As such, DBTO derivatives are synthesized and screened in drug discovery programs.[4]

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